(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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Description
“(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” is a complex organic compound. It contains a pyrrolidinone ring, which is a common motif in pharmaceuticals and natural products due to its ability to mimic the peptide bond. The compound also features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties and is often used in drug design . The presence of a 2-chloro-4-fluorophenyl group suggests that this compound might have interesting electronic properties due to the electron-withdrawing nature of the chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a 5-membered pyrrolidinone ring substituted with a 1,2,4-oxadiazole ring at the 5-position. The 1,2,4-oxadiazole ring is further substituted at the 3-position with a 2-chloro-4-fluorophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrolidinone, 1,2,4-oxadiazole, and 2-chloro-4-fluorophenyl groups. Each of these functional groups has distinct reactivity patterns, and their combination in a single molecule could lead to a variety of possible reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar pyrrolidinone and 1,2,4-oxadiazole groups, as well as the halogenated phenyl group, could impact properties such as solubility, melting point, and stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5R)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c13-8-5-6(14)1-2-7(8)11-16-12(19-17-11)9-3-4-10(18)15-9/h1-2,5,9H,3-4H2,(H,15,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANOQOHHBNIDBK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=NC(=NO2)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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